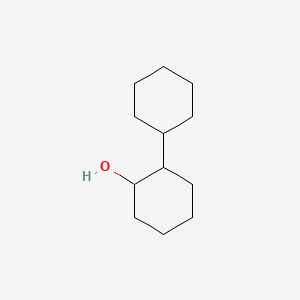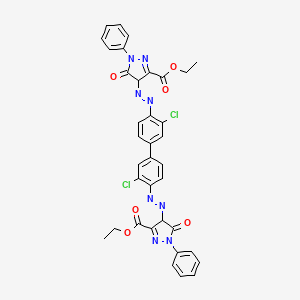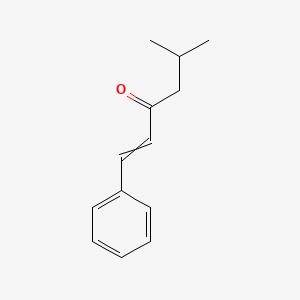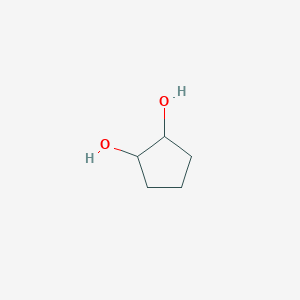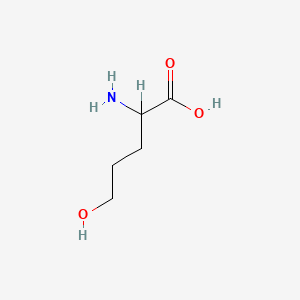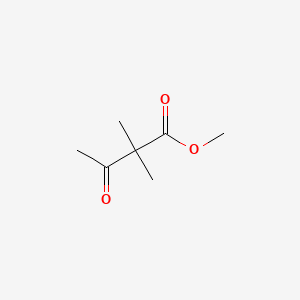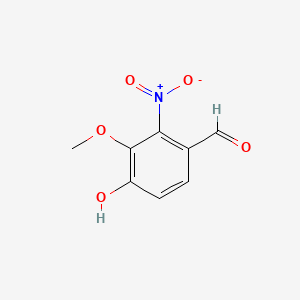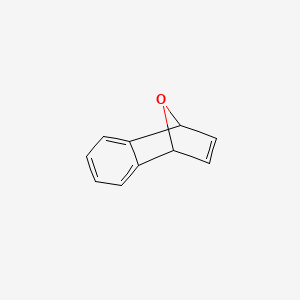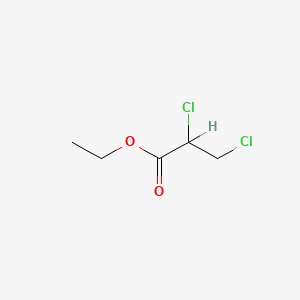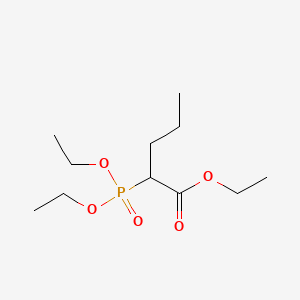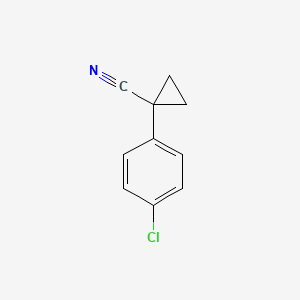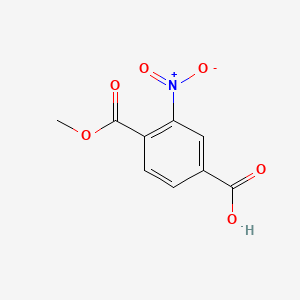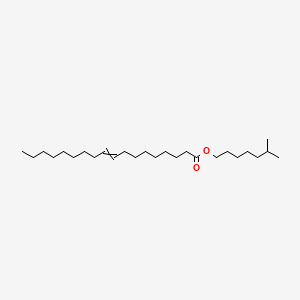
9-Octadecenoic acid (9Z)-, isooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless to pale yellow liquid with a molecular formula of C26H50O2 and a molecular weight of 394.684 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, lubricant, and in the production of cosmetics and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing 9-Octadecenoic acid (9Z)-, isooctyl ester is through the esterification of oleic acid with isooctyl alcohol. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Enzymatic Esterification: Another method involves using lipase enzymes to catalyze the esterification reaction at milder conditions, which can be more environmentally friendly and produce fewer by-products.
Industrial Production Methods: In industrial settings, the esterification reaction is often carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality. The reaction mixture is then purified through distillation to remove excess alcohol and unreacted acid, yielding the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroperoxides and epoxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid components.
Hydrolysis: Hydrolysis of the ester can be achieved using strong acids or bases, resulting in the formation of oleic acid and isooctyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or metal catalysts (e.g., palladium) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and carboxylic acids.
Reduction: Oleic acid and isooctyl alcohol.
Hydrolysis: Oleic acid and isooctyl alcohol.
Aplicaciones Científicas De Investigación
9-Octadecenoic acid (9Z)-, isooctyl ester has various scientific research applications, including:
Chemistry: Used as a model compound in studying esterification reactions and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Employed as an emulsifier in cosmetics, lubricants, and food products.
Mecanismo De Acción
The mechanism by which 9-Octadecenoic acid (9Z)-, isooctyl ester exerts its effects involves its interaction with cell membranes and lipid bilayers. The ester can integrate into cell membranes, affecting membrane fluidity and permeability. It may also act as a precursor for bioactive lipids that participate in signaling pathways.
Molecular Targets and Pathways Involved:
Cell Membranes: Modulates membrane properties and interactions with membrane-bound proteins.
Signaling Pathways: Involved in lipid signaling pathways that regulate cellular processes such as inflammation and apoptosis.
Comparación Con Compuestos Similares
Oleic Acid Methyl Ester: Derived from oleic acid and methanol.
Stearic Acid Esters: Derived from stearic acid and various alcohols.
Palmitic Acid Esters: Derived from palmitic acid and alcohols.
Propiedades
Número CAS |
26761-50-2 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
6-methylheptyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
Clave InChI |
SAUIGQBKPDQYHL-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
26761-50-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


